molecular formula C15H28O B14227998 7-Methoxytetradeca-1,4-diene CAS No. 827341-68-4

7-Methoxytetradeca-1,4-diene

Cat. No.: B14227998
CAS No.: 827341-68-4
M. Wt: 224.38 g/mol
InChI Key: PCVNXHHHJWOLEH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-Methoxytetradeca-1,4-diene is a chemical compound characterized by the presence of a methoxy group and a conjugated diene system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Methoxytetradeca-1,4-diene can be achieved through various methods. One common approach involves the use of transition metal-catalyzed reactions, such as cross-coupling reactions. For instance, the stereoselective synthesis of conjugated dienes can be accomplished using transition metal catalysts like palladium or cobalt . These reactions often involve the coupling of alkenes or alkynes with appropriate reagents under controlled conditions to yield the desired diene product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous-flow synthesis techniques. Continuous-flow technology allows for the efficient and scalable production of chemical compounds by maintaining a constant flow of reactants through a reactor . This method offers advantages such as improved reaction control, higher yields, and reduced production times.

Chemical Reactions Analysis

Types of Reactions

7-Methoxytetradeca-1,4-diene undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions of this compound include strong acids like HBr for electrophilic addition and various dienophiles for Diels-Alder reactions. Reaction conditions such as temperature and solvent choice play a crucial role in determining the reaction outcome and product distribution.

Major Products Formed

The major products formed from the reactions of this compound depend on the specific reaction conditions. For instance, electrophilic addition with HBr can yield both 1,2- and 1,4-addition products, while Diels-Alder reactions typically produce cyclohexene derivatives .

Mechanism of Action

The mechanism of action of 7-Methoxytetradeca-1,4-diene involves its interaction with molecular targets through its conjugated diene system. The compound can undergo various chemical transformations, leading to the formation of reactive intermediates that interact with biological molecules. These interactions can modulate biochemical pathways and exert biological effects .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 7-Methoxytetradeca-1,4-diene include other conjugated dienes such as 1,3-butadiene and 1,3-cyclohexadiene . These compounds share the characteristic conjugated diene system but differ in their substituents and overall structure.

Uniqueness

What sets this compound apart is the presence of the methoxy group, which can influence its reactivity and interaction with other molecules. This unique feature can lead to distinct chemical and biological properties compared to other conjugated dienes .

Properties

CAS No.

827341-68-4

Molecular Formula

C15H28O

Molecular Weight

224.38 g/mol

IUPAC Name

7-methoxytetradeca-1,4-diene

InChI

InChI=1S/C15H28O/c1-4-6-8-10-12-14-15(16-3)13-11-9-7-5-2/h5,9,11,15H,2,4,6-8,10,12-14H2,1,3H3

InChI Key

PCVNXHHHJWOLEH-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCC(CC=CCC=C)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.